5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole

Description

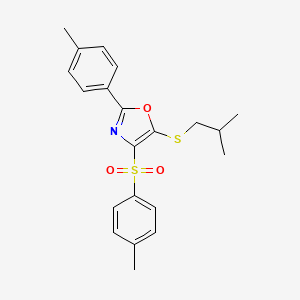

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole is a substituted oxazole derivative characterized by a tosyl (4-methylbenzenesulfonyl) group at position 4, a p-tolyl (4-methylphenyl) group at position 2, and an isobutylthio (2-methylpropylsulfanyl) substituent at position 3. The structural confirmation of such compounds relies on analytical techniques such as IR, $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and elemental analysis .

Properties

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-14(2)13-26-21-20(27(23,24)18-11-7-16(4)8-12-18)22-19(25-21)17-9-5-15(3)6-10-17/h5-12,14H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOMJBWKGNKIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted oxazole compounds. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related analogs:

Key Observations:

Substituent Effects on Physical Properties Melting Points: The presence of bulky or polar groups influences melting points. For example, bromophenyl-substituted oxazoles (e.g., 2-(4-bromophenyl)-4-tosyloxazole) exhibit higher melting points (~162–164°C) compared to p-tolyl analogs (148–150°C) due to increased molecular weight and halogen polarity . Isobutylthio Group: The isobutylthio substituent in the target compound introduces steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents compared to aryl-substituted analogs like 5f .

Synthetic Efficiency

- 4-Tosyloxazoles are synthesized in high yields (>90%) via one-pot reactions, as seen in . The target compound’s synthesis would likely follow similar protocols, with modifications to incorporate the isobutylthio group .

Heterocyclic Core Differences Oxazole vs. Thiazole/Thiazolidinone: Thiazole-based conjugates () exhibit significantly higher melting points (>300°C) due to hydrogen-bonding networks and rigid planar structures. In contrast, oxazoles generally have lower melting points, favoring easier processing in drug formulation .

However, the isobutylthio group could modulate pharmacokinetic properties, such as membrane permeability.

Spectral and Analytical Comparison

- IR Spectroscopy : Aryl-substituted 4-tosyloxazoles (e.g., 5f) show characteristic peaks for sulfonyl (SO$_2$) at ~1350–1150 cm$^{-1}$ and C=N stretching at ~1600 cm$^{-1$. The isobutylthio group would introduce C-S stretching vibrations near 600–700 cm$^{-1}$ .

- NMR Spectroscopy : The p-tolyl group in 5f resonates at δ 2.35 (CH$3$) and δ 7.25–7.35 (aromatic H). The isobutylthio group would display signals for CH$2$S (δ 2.5–3.0) and isopropyl CH$_3$ (δ 1.0–1.2) .

Biological Activity

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole is a compound of interest due to its potential biological activities, particularly in the fields of immunology, oncology, and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of isobutylthiol with p-tolyl-4-tosyloxazole derivatives. The reaction conditions can significantly influence the yield and purity of the final product. Various techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

2.1 Immunological Activity

Research indicates that compounds similar to this compound exhibit immunomodulatory effects. For instance, studies on oxazolo[5,4-d]pyrimidines have shown promising immunosuppressive activity by inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes in vitro. These compounds also modulate cytokine production, such as tumor necrosis factor alpha (TNF-α), which is crucial in inflammatory responses .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against different tumor cell lines. Similar oxazoles have demonstrated significant inhibition of tumor cell growth by inducing apoptosis through activation of specific cell signaling pathways . The ability to inhibit cell proliferation and induce apoptosis positions this compound as a potential candidate for cancer therapy.

2.3 Antiviral Activity

Preliminary studies suggest that compounds related to this compound may inhibit viral replication. For example, investigations into structurally similar compounds have shown effectiveness against human herpes virus type-1 (HHV-1) in cultured cells, indicating a possible mechanism for antiviral activity that warrants further exploration .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cytokine Modulation : The compound may alter cytokine profiles, reducing inflammatory responses.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Activation of caspase pathways has been observed in related compounds, suggesting a mechanism for inducing programmed cell death in malignancies.

Table 1: Summary of Biological Activities

5. Conclusion

This compound exhibits significant potential across various biological activities, including immunomodulation, anticancer effects, and antiviral properties. Continued research is necessary to elucidate its mechanisms further and explore its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.